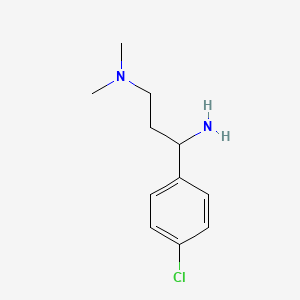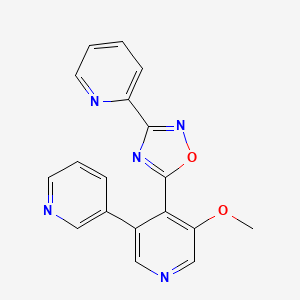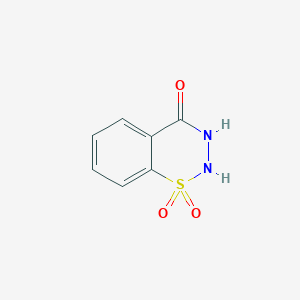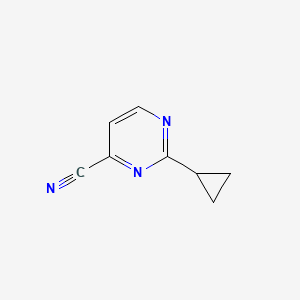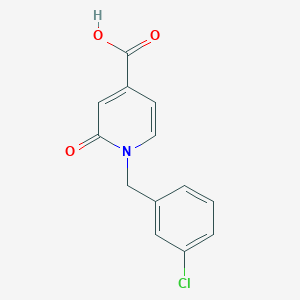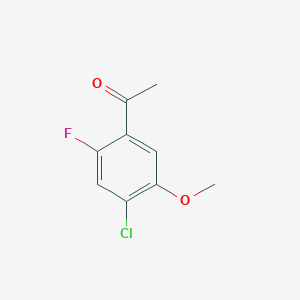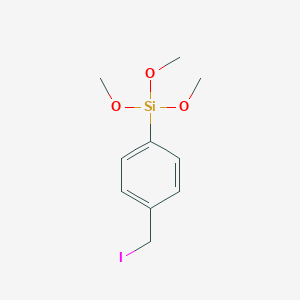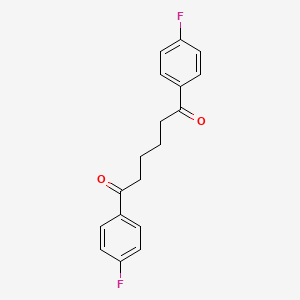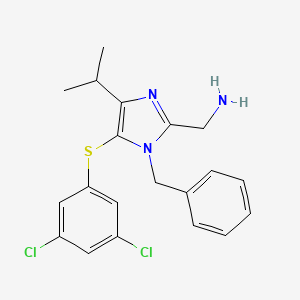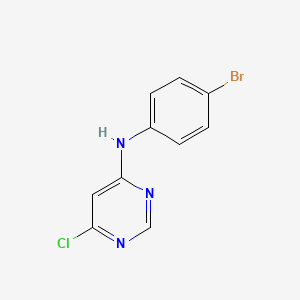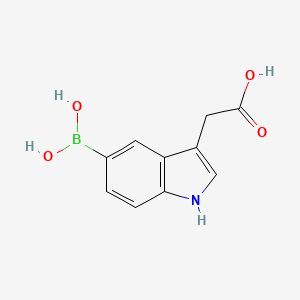
2-(5-borono-1H-indol-3-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-borono-1H-indol-3-yl)acetic acid is a boronic acid derivative that features an indole ring substituted with a carboxymethyl group at the 3-position and a boronic acid group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-borono-1H-indol-3-yl)acetic acid typically involves the functionalization of an indole precursor. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of an indole derivative with a boronic acid or boronate ester in the presence of a palladium catalyst and a base . The reaction conditions are generally mild, and the process is tolerant of various functional groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for maximizing yield and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
2-(5-borono-1H-indol-3-yl)acetic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The carboxymethyl group can be reduced to form the corresponding alcohol.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like halogens (e.g., bromine, chlorine) or nitrating agents (e.g., nitric acid) are employed under acidic conditions.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
2-(5-borono-1H-indol-3-yl)acetic acid has a wide range of applications in scientific research:
Biology: The compound can be used in the development of fluorescent probes for biological imaging and as a ligand in the study of enzyme inhibition.
Mechanism of Action
The mechanism of action of 2-(5-borono-1H-indol-3-yl)acetic acid depends on its specific application. In the context of cross-coupling reactions, the boronic acid group undergoes transmetalation with a palladium catalyst, facilitating the formation of carbon-carbon bonds . In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through its boronic acid group, which can form reversible covalent bonds with diols or other nucleophilic groups.
Comparison with Similar Compounds
Similar Compounds
5-indolylboronic acid: Similar structure but lacks the carboxymethyl group.
3-carboxymethylindole: Similar structure but lacks the boronic acid group.
Indole-3-boronic acid: Similar structure but the boronic acid group is at the 3-position instead of the 5-position.
Uniqueness
2-(5-borono-1H-indol-3-yl)acetic acid is unique due to the presence of both the carboxymethyl and boronic acid groups, which confer distinct reactivity and functionality. This dual functionality allows for versatile applications in synthetic chemistry, biological research, and material science.
Properties
Molecular Formula |
C10H10BNO4 |
|---|---|
Molecular Weight |
219.00 g/mol |
IUPAC Name |
2-(5-borono-1H-indol-3-yl)acetic acid |
InChI |
InChI=1S/C10H10BNO4/c13-10(14)3-6-5-12-9-2-1-7(11(15)16)4-8(6)9/h1-2,4-5,12,15-16H,3H2,(H,13,14) |
InChI Key |
JUJQBLSGWBBRCA-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC2=C(C=C1)NC=C2CC(=O)O)(O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Benzamide, 3-[(2,4-difluorophenyl)thio]-4-[(methylsulfonyl)amino]-](/img/structure/B8666511.png)
